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Compound of Interest

3-(Difluoromethoxy)-4-
Compound Name:

methylbenzaldehyde
CAS No.: 2172596-46-0
Cat. No.: B2963528

Get Quote

\ J

CAS Registry Number: 2172596-46-0 Formula:
Molecular Weight: 186.16 g/mol [1]

Part 1: Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, 3-(Difluoromethoxy)-4-
methylbenzaldehyde represents a specialized fluorinated building block designed to address
specific pharmacokinetic challenges. Unlike the ubiquitous trifluoromethoxy (

) group, the difluoromethoxy (

) moiety offers a unique "Goldilocks" zone of physicochemical properties: it functions as a
lipophilic hydrogen bond donor while simultaneously blocking metabolic oxidation at the
aromatic ring.[1]

This guide details the synthesis, characterization, and application of this intermediate, providing
researchers with a robust roadmap for integrating the
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motif into drug discovery pipelines.

The "Difluoro™ Advantage in Drug Design

The strategic selection of the 3-(difluoromethoxy) substituent is rarely accidental.[1] It is
typically employed to:

e Modulate Lipophilicity: The
group increases
relative to a methoxy group (
) but remains less lipophilic than
, preventing excessive protein binding.[1]

o Enhance Metabolic Stability: By capping the phenolic oxygen with a difluoromethyl group,
the molecule becomes resistant to O-dealkylation by Cytochrome P450 enzymes, a common
clearance pathway for anisole derivatives.[1]

o Act as a Bioisostere: The terminal proton in

is sufficiently acidic to act as a weak hydrogen bond donor, mimicking a hydroxyl group in
receptor binding pockets without the associated rapid glucuronidation liability.[1]

Part 2: Chemical Identity & Properties[2][3][4][5]
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Property Specification

CAS Number 2172596-46-0

IUPAC Name 3-(Difluoromethoxy)-4-methylbenzaldehyde
SMILES Cclccc(C=0)cclOC(F)F

Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~240-250 °C (Predicted @ 760 mmHg)

Solubilit Soluble in DCM, EtOAc, MeOH; sparingly
olubili
Y soluble in water

NMR: Triplet at

K I F
ey Spectral Feature ppm (

Hz)

Part 3: Synthetic Methodology
Core Directive: The "Safe-Source" Protocol

While industrial synthesis often utilizes chlorodifluoromethane gas (Freon-22), this method
poses environmental and safety hazards in a standard research laboratory.[1] The protocol
below utilizes Sodium Chlorodifluoroacetate, a solid reagent that generates the reactive
difluorocarbene species in situ under controlled conditions.[1] This method is self-validating
through the evolution of

, providing a visual cue for reaction progress.[1]

Reaction Scheme

The synthesis proceeds via the alkylation of 3-hydroxy-4-methylbenzaldehyde (CAS 57266-69-
0).[1]
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Figure 1: Mechanistic pathway for the difluoromethylation of the phenolic substrate.

Step-by-Step Protocol

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Connect to a nitrogen line.[1]

Reagent Loading:

o 3-Hydroxy-4-methylbenzaldehyde (1.0 eq, 10 mmol, 1.36 g)[1]
o Sodium chlorodifluoroacetate (2.5 eq, 25 mmol, 3.81 g)[1]

o Cesium Carbonate (

) (1.5 eq, 15 mmol, 4.88 g) - Note:
can be used but

often improves yields due to the "cesium effect" enhancing solubility.

Solvent: Add anhydrous DMF (N,N-Dimethylformamide) (20 mL) and water (2 mL). Crucial:
The small amount of water aids in the solubility of the carboxylate salt.

Reaction: Heat the mixture to 100 °C for 4—6 hours.

o Checkpoint: Vigorous bubbling indicates the decarboxylation of the reagent and
generation of difluorocarbene.[1]

Workup:
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o Cool to room temperature.[1][2]

o Pour into ice-water (100 mL) and extract with Ethyl Acetate (
mL).

o Wash combined organics with brine (
mL) to remove DMF.[1]

o Dry over

and concentrate in vacuo.

 Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).

Part 4: Quality Control & Validation

Trustworthiness in synthesis relies on rigorous characterization.[1] The following analytical
signatures confirm the successful introduction of the

group.

NMR Spectroscopy

The diagnostic signal is the proton on the difluoromethyl group.[1]

Chemical Shift:

ppm.[1]

o Multiplicity: Triplet (
)[1]

e Coupling Constant:
Hz.[1]

o Interpretation: If this triplet is absent, the reaction failed.[1] If it appears as a singlet, you
likely have the methoxy analog or an impurity.[1]
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NMR Spectroscopy
» Signal: Doublet at
ppm.[1]

e Coupling: Matches the proton coupling (

Hz).[1]

Part 5: Medicinal Chemistry Applications[3][4]

The 3-(difluoromethoxy)-4-methylbenzaldehyde scaffold is a bioisosteric replacement tool.
[1] It is particularly relevant when optimizing lead compounds that suffer from rapid metabolic
clearance at the 3-position of a phenyl ring.[1]

Decision Logic for Incorporation

Use the following logic tree to determine if this intermediate is appropriate for your campaign:
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Lead Optimization Issue?
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Figure 2: Strategic decision tree for selecting difluoromethoxy over trifluoromethoxy.

Case Study Analogs

This intermediate is structurally homologous to precursors used in the synthesis of Roflumilast
(Daliresp), a PDE4 inhibitor.[1] In Roflumilast, a difluoromethoxy group at the 4-position
prevents metabolic deactivation.[1] By placing this group at the 3-position in your target
(derived from this aldehyde), you can explore unique Structure-Activity Relationships (SAR) in
kinase inhibitors or GPCR modulators.[1]

Part 6: Safety & Handling (MSDS Summary)

e Hazards: Irritant to eyes, respiratory system, and skin.[1]
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e Handling: Perform all synthesis steps involving sodium chlorodifluoroacetate in a fume hood
due to the generation of mild pressure and potential carbene byproducts.[1]

o Storage: Store under inert atmosphere (Nitrogen/Argon) at 2—-8 °C. Aldehydes are prone to
air oxidation to the corresponding benzoic acid over time.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2963528/docs#technical-guide-3-difluoromethoxy-4-
methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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